molecular formula C12H20N2O4 B1347188 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid CAS No. 33841-18-8

5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid

Cat. No.: B1347188
CAS No.: 33841-18-8
M. Wt: 256.3 g/mol
InChI Key: LEAROGYCWPDCOS-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted pyrimidine derivatives. According to PubChem chemical database records, the preferred International Union of Pure and Applied Chemistry name for this compound is 5-(2-hydroxypropyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione. This nomenclature reflects the systematic approach to naming heterocyclic compounds containing nitrogen atoms within the ring structure, specifically utilizing the diazinane nomenclature system for the six-membered ring containing two nitrogen atoms.

The structural representation of this compound reveals a complex molecular architecture built upon the barbituric acid scaffold. The molecular formula C₁₂H₂₀N₂O₄ indicates the presence of twelve carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The structural arrangement features a central diazinane ring system with three carbonyl groups positioned at the 2, 4, and 6 positions, characteristic of the barbituric acid family. The 5-position bears two distinct substituents: a 2-hydroxypropyl group and a 1-methylbutyl group, which can also be systematically named as pentan-2-yl.

Table 1: Systematic Nomenclature Components for this compound

Component Systematic Name Alternative Description
Core Ring System 1,3-diazinane-2,4,6-trione Barbituric acid framework
Position 5 Substituent 1 2-hydroxypropyl Propan-2-ol substituent
Position 5 Substituent 2 Pentan-2-yl 1-methylbutyl substituent
Complete International Union of Pure and Applied Chemistry Name 5-(2-hydroxypropyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione Primary systematic nomenclature

The International Union of Pure and Applied Chemistry nomenclature system provides additional structural specificity through the use of standardized chemical descriptors. The Standard International Chemical Identifier Key for this compound is LEAROGYCWPDCOS-UHFFFAOYSA-N, representing a unique cryptographic hash derived from the molecular structure. This identifier ensures unambiguous chemical identification across different information systems and provides a standardized method for database cross-referencing. The corresponding International Chemical Identifier string InChI=1S/C12H20N2O4/c1-4-5-7(2)12(6-8(3)15)9(16)13-11(18)14-10(12)17/h7-8,15H,4-6H2,1-3H3,(H2,13,14,16,17,18) encodes the complete molecular structure in a standardized format that can be processed by chemical information systems worldwide.

The Simplified Molecular Input Line Entry System representation CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(C)O provides a linear notation of the molecular structure that facilitates computational analysis and database searching. This linear representation maintains all structural information necessary for unambiguous identification while providing a format suitable for text-based database storage and retrieval systems. The notation clearly indicates the substitution pattern at the 5-position of the barbituric acid core, showing both the methylbutyl chain and the hydroxypropyl substituent with their respective connectivity patterns.

Chemical Abstract Service Registry Numbers and Regulatory Database Identifiers

Table 3: Comprehensive Synonym Cross-Reference for this compound

Synonym Category Name Variants Database Sources
Primary Systematic This compound PubChem, Chemical suppliers
International Union of Pure and Applied Chemistry Systematic 5-(2-hydroxypropyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione PubChem, National Institute of Standards and Technology
Pyrimidine Nomenclature 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-hydroxypropyl)-5-(1-methylbutyl)- Chemical databases
Pharmaceutical Reference Secobarbital sodium, 2-hydroxy propyl impurity United States Pharmacopeia
Research Designation 5-Desallyl 5-(2-Hydroxypropyl) Secobarbital Chemical suppliers

Pharmaceutical nomenclature systems provide specialized synonyms that reflect the compound's relationship to established drug entities. The designation "Secobarbital sodium, 2-hydroxy propyl impurity" indicates the compound's role as a process-related impurity in the synthesis or degradation of secobarbital, a known barbituric acid derivative with sedative properties. This pharmaceutical context demonstrates the importance of impurity identification in drug development and quality control, where precise chemical identification ensures product safety and regulatory compliance.

Research-oriented synonyms such as "5-Desallyl 5-(2-Hydroxypropyl) Secobarbital" provide insight into the compound's synthetic relationship to other barbituric acid derivatives. This nomenclature suggests a structural modification pathway where an allyl group is replaced with a hydroxypropyl substituent, indicating potential synthetic routes and structure-activity relationships within the barbituric acid family. Such research-oriented names facilitate literature searching and cross-referencing within specialized chemical research contexts.

The cross-referencing analysis reveals significant variation in synonym usage across different chemical information systems. Database-specific naming conventions reflect the intended user base and application context for each system. Academic databases tend to emphasize systematic nomenclature that provides maximum structural information, while commercial chemical suppliers often employ shorter, more practical names that facilitate catalog organization and customer communication. This diversity in naming practices underscores the critical importance of maintaining comprehensive synonym databases that enable effective cross-referencing across different information systems and user communities.

Properties

IUPAC Name

5-(2-hydroxypropyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-4-5-7(2)12(6-8(3)15)9(16)13-11(18)14-10(12)17/h7-8,15H,4-6H2,1-3H3,(H2,13,14,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAROGYCWPDCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955429
Record name 4,6-Dihydroxy-5-(2-hydroxypropyl)-5-(pentan-2-yl)pyrimidin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33841-18-8
Record name 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033841188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-289471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dihydroxy-5-(2-hydroxypropyl)-5-(pentan-2-yl)pyrimidin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-HYDROXYPROPYL)-5-(1-METHYLBUTYL) BARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WTM4J036B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid typically involves the alkylation of barbituric acid with appropriate alkyl halides. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for barbituric acid derivatives generally involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Halogenation or nitration

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid is a barbituric acid derivative recognized for its sedative and hypnotic properties. Research suggests its potential applications span across chemistry, biology, medicine, and industry. The compound acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor in the central nervous system, which enhances GABA's inhibitory effects, resulting in sedation and hypnosis.

Scientific Research Applications

Chemistry

  • This compound is used as a precursor in synthesizing other barbituric acid derivatives.
  • It can undergo reactions typical of barbiturates, allowing for modification to enhance biological activity or alter pharmacokinetic properties.

Biology

  • It is studied for its effects on cellular processes and enzyme activity.
  • The compound's interactions with various receptors and enzymes are under investigation to understand its pharmacodynamics.

Medicine

  • This compound is investigated for its sedative and hypnotic properties, suggesting its potential use in treating anxiety, insomnia, and seizure disorders.

Industry

  • It is utilized in the production of pharmaceuticals and agrochemicals.

Comparisons with Other Barbiturates

Compound NameStructural FeaturesUnique Aspects
Barbituric AcidBase structure without substituentsLacks hydroxypropyl and 1-methylbutyl groups
SecobarbitalContains an allyl groupKnown for rapid onset but different side effects
PentobarbitalContains a n-pentyl substituentUsed primarily for anesthesia; different pharmacokinetics
5-Methyl-5-(1-methylbutyl) barbituric acidMethyl group at position fiveLacks hydroxy propanol substituent
This compoundContains a hydroxypropyl group and a 1-methylbutyl substituentThe unique combination of the hydroxypropyl and 1-methylbutyl groups in this compound may confer distinct pharmacological properties.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid C₁₂H₂₀N₂O₄ 256.3 191–193 Soluble in water, ethanol
Secobarbital C₁₂H₁₈N₂O₃ 238.3 100–102 Soluble in organic solvents
Butalbital C₁₁H₁₆N₂O₃ 224.3 138.5 Soluble in alcohol, acetone
5-Ethyl-5-(1-methyl-1-butenyl) barbituric acid (Compound 37) C₁₁H₁₈N₂O₃ 226.3 N/A N/A
5-Allyl-5-(3-hydroxy-1-methylbutyl) barbituric acid (Hydroxysecobarbital) C₁₂H₂₀N₂O₄ 256.3 N/A Urinary metabolite

Key Observations :

  • The hydroxypropyl substitution increases polarity and water solubility compared to secobarbital, which has an allyl group .
  • Ester derivatives (e.g., acetate, propionate) exhibit higher melting points (168–170°C for acetate) due to crystalline stability .

Table 2: Pharmacological Comparisons

Compound Anesthetic Activity LD₅₀/AD₅₀ Ratio (Safety Margin) Metabolic Pathway
This compound Inactive N/A Cytochrome P450 inactivation
Secobarbital Active Moderate Epoxidation → diol formation
Compound 37 (5-Ethyl-5-(1-methyl-1-butenyl)) Potent narcotic Higher than isoamylethyl Hepatic oxidation
Isoamylethyl barbituric acid Active Lower than Compound 37 Respiratory depression

Key Observations :

  • The hydroxypropyl derivative’s lack of anesthetic activity contrasts with secobarbital and Compound 37, which are potent narcotics .
  • Compound 37 exhibits a wider safety margin (LD₅₀/AD₅₀) than isoamylethyl barbituric acid, with less respiratory depression in dogs .

Metabolic Pathways

Table 3: Metabolic Profiles

Compound Major Metabolites Enzyme Interactions
This compound None (terminal metabolite) Inactivates P450 2B1 via heme adduct
Secobarbital 5-(2,3-Dihydroxypropyl) derivative, hydroxysecobarbital Epoxidation via P450
5-Vinyl-5-(1-methylbutyl) barbituric acid (Vinylbital) Carboxypropyl metabolite No diol formation

Key Observations :

  • The hydroxypropyl derivative is a terminal metabolite, unlike secobarbital, which undergoes further oxidation to inactive diols .
  • Vinylbital’s metabolism diverges entirely, producing carboxypropyl derivatives instead of diols .

Biological Activity

5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound has garnered attention for its potential biological activities, particularly its interactions with the central nervous system and various cellular processes.

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₂H₂₀N₂O₄
  • SMILES Notation : CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(C)O

This compound features a barbituric acid backbone modified with hydroxypropyl and methylbutyl groups, which contribute to its biological activity.

The primary mechanism of action for this compound involves its role as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. By enhancing the inhibitory effects of GABA, this compound promotes sedative and hypnotic effects, making it relevant in medical applications for anxiety and sleep disorders.

Interaction with Cytochrome P450

Research indicates that this compound interacts with cytochrome P450 2B1, leading to the irreversible inactivation of this enzyme. The interaction involves the formation of a covalent bond between the heme iron and the nitrogen atom in the barbituric acid ring, which disrupts enzyme activity and affects drug metabolism.

Sedative and Hypnotic Properties

This compound has been studied for its sedative effects. In various animal models, it has shown significant potential in reducing anxiety levels and promoting sleep. This is particularly important in therapeutic settings where managing anxiety and sleep disorders is critical.

Cellular Effects

Studies have demonstrated that this compound influences cellular processes by modulating enzyme activities. For instance, it has been shown to affect metabolic pathways involving neurotransmitters, thereby impacting neuronal excitability and synaptic transmission.

Case Studies

  • Sedative Efficacy : A study conducted on rodent models demonstrated that administration of this compound resulted in a dose-dependent increase in sleep duration compared to control groups. The results indicated a significant reduction in latency to sleep onset.
  • Neurotransmitter Modulation : In vitro studies revealed that this compound enhances GABAergic transmission, leading to increased inhibitory postsynaptic currents in neurons. This effect suggests its potential utility in treating conditions characterized by excessive neuronal activity.

Comparative Analysis with Other Barbiturates

PropertyThis compoundSecobarbitalPhenobarbital
Sedative EffectModerateHighHigh
GABA Receptor ModulationPositive Allosteric ModulatorPositive Allosteric ModulatorPositive Allosteric Modulator
Cytochrome P450 InteractionIrreversible InactivationIrreversible InactivationReversible Inhibition
Clinical UseExperimental (anxiety/sleep disorders)Approved (anesthesia)Approved (seizures)

Q & A

Basic Research Questions

Q. What synthetic methodologies yield 5-(2-hydroxypropyl)-5-(1-methylbutyl)barbituric acid with high purity?

  • Methodological Answer: The compound can be synthesized via acid-catalyzed alkylation. For example, treating the precursor (e.g., allobarbitone) with concentrated sulfuric acid followed by precipitation in ice-cold water and recrystallization from ether yields a 72.5% pure product (mp 167–169°C). Critical parameters include reaction time (5 minutes at 25°C) and solvent selection for recrystallization to minimize impurities .

Q. How is the structural integrity of 5-(2-hydroxypropyl)-5-(1-methylbutyl)barbituric acid validated post-synthesis?

  • Methodological Answer: Spectroscopic techniques such as 1H^1H-NMR, IR, and mass spectrometry are essential. For analogs like 5-phenyl derivatives, IR peaks at 1700–1750 cm1^{-1} confirm carbonyl groups, while NMR coupling patterns verify alkyl substituents. Elemental analysis (e.g., C: 53.0%, H: 5.90%) ensures stoichiometric accuracy .

Q. What pharmacological screening approaches are used to evaluate CNS activity in barbituric acid derivatives?

  • Methodological Answer: Rodent models (e.g., anticonvulsant assays or locomotor activity tests) are standard. For instance, analogs like thiopental (LD50_{50} 510 mg/kg in rats) are assessed for anesthetic potency and toxicity. In vitro binding assays targeting GABAA_A receptors provide mechanistic insights .

Advanced Research Questions

Q. How do intramolecular isomerizations impact the synthesis of 5-(2-hydroxypropyl)-5-(1-methylbutyl)barbituric acid derivatives?

  • Methodological Answer: Under basic conditions (e.g., NH4_4OH), analogs like 5-phenyl-5-(3-bromopropyl)barbituric acid undergo cyclization to lactones or lactams. Mitigation strategies include using non-nucleophilic bases (e.g., NaH) and low-temperature alkylation to suppress undesired rearrangements .

Q. What computational or experimental methods resolve contradictions in pKa values for substituted barbituric acids?

  • Methodological Answer: Potentiometric titration under standardized conditions (25°C, ionic strength 0.00) refines pKa values. For example, 5-ethyl-5-phenylbarbituric acid has pKa 7.48 ± 0.02, validated against benzoic acid. Discrepancies arise from substituent electronic effects, requiring DFT calculations to model protonation equilibria .

Q. How do substituent modifications at the 5-position influence pharmacokinetic properties?

  • Methodological Answer: Systematic structure-activity relationship (SAR) studies reveal that bulky alkyl groups (e.g., 1-methylbutyl) enhance lipophilicity (logP), prolonging half-life. For example, thiopental’s 5-ethyl-5-(1-methylbutyl) group increases blood-brain barrier permeability compared to shorter-chain analogs .

Q. What analytical challenges arise in detecting byproducts during large-scale synthesis?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm identifies impurities like unreacted precursors or isomerized lactones. For analogs, LC-MS/MS quantifies trace byproducts (e.g., α-allyl-γ-valerolactone) at ppm levels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid
Reactant of Route 2
5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid

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